molecular formula C22H25BrN2O4 B139641 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone CAS No. 151061-15-3

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone

Cat. No. B139641
M. Wt: 461.3 g/mol
InChI Key: DXCGQSMGPIFTCQ-YPVJZLTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone, also known as BAN, is a synthetic opioid derivative that has potential applications in scientific research. This compound has a unique chemical structure that allows it to interact with opioid receptors in the brain and produce analgesic effects. In

Mechanism Of Action

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone acts as an agonist at mu, delta, and kappa opioid receptors, producing analgesic effects by inhibiting the transmission of pain signals in the central nervous system. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has affinity for other receptors, including the sigma-1 receptor and the serotonin transporter, which may contribute to its pharmacological effects.

Biochemical And Physiological Effects

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and pupillary constriction. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has potential for abuse and dependence, as it activates the reward pathway in the brain and can produce feelings of euphoria and well-being.

Advantages And Limitations For Lab Experiments

One advantage of using 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone in lab experiments is its high potency and selectivity for opioid receptors, which allows for precise control over the dose and duration of exposure. However, 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone also has limitations, including its potential for toxicity and side effects, as well as the need for specialized equipment and expertise to handle and analyze the compound.

Future Directions

There are several future directions for research on 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone, including the development of new analogs with improved pharmacological properties, the investigation of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone's effects on other physiological systems, such as the immune system and the cardiovascular system, and the exploration of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone's potential as a therapeutic agent for the treatment of pain and other conditions. Additionally, further research is needed to fully understand the mechanisms of action of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone and its potential for abuse and dependence, which can inform the development of safer and more effective opioid drugs.

Synthesis Methods

The synthesis of 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone involves several steps, including the conversion of thebaine to northebaine, which is then reacted with bromoacetyl bromide to form 14-bromoacetylnorthebaine. This intermediate is then reacted with cyclopropylmethylamine to form 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone has potential applications in scientific research, particularly in the study of opioid receptors and pain pathways. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone can be used to investigate the binding affinity and selectivity of opioid receptors, as well as the downstream signaling pathways that are activated upon receptor activation. 14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone can also be used to study the pharmacokinetics and pharmacodynamics of opioid drugs, which can inform the development of new analgesics with improved efficacy and safety profiles.

properties

CAS RN

151061-15-3

Product Name

14-(Bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone

Molecular Formula

C22H25BrN2O4

Molecular Weight

461.3 g/mol

IUPAC Name

N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-bromoacetamide

InChI

InChI=1S/C22H25BrN2O4/c23-10-17(28)24-22-6-5-15(27)20-21(22)7-8-25(11-12-1-2-12)16(22)9-13-3-4-14(26)19(29-20)18(13)21/h3-4,12,16,20,26H,1-2,5-11H2,(H,24,28)/t16-,20+,21+,22-/m1/s1

InChI Key

DXCGQSMGPIFTCQ-YPVJZLTNSA-N

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr

SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)O)O5)NC(=O)CBr

Other CAS RN

151061-15-3

synonyms

14-(bromoacetamido)-7,8-dihydro-N-(cyclopropylmethy)normorphinone
N-CPM-H2BAMO

Origin of Product

United States

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